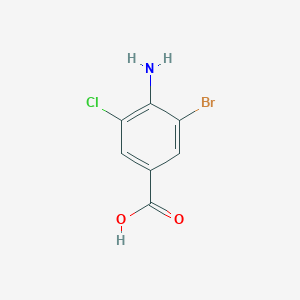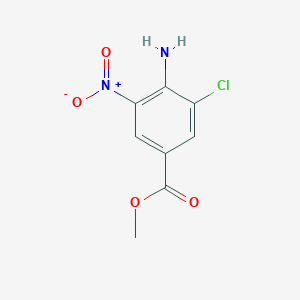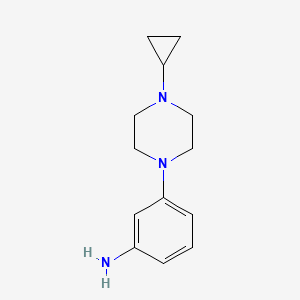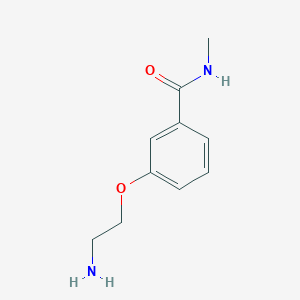
2-(Cyclopropylmethoxy)-5-methylaniline
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-5-methylaniline, also known as CMMA, is an aromatic amine with a wide range of applications in the scientific research field. It is a cyclic derivative of aniline, an organic compound with a benzene ring structure. CMMA is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. In addition, CMMA has been studied for its potential use in drug discovery, drug delivery, and biomedical applications.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethoxy)-5-methylaniline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It has also been studied for its potential use in drug discovery, drug delivery, and biomedical applications. In addition, 2-(Cyclopropylmethoxy)-5-methylaniline has been explored as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylaniline is not yet fully understood. However, it is believed that the cyclic structure of 2-(Cyclopropylmethoxy)-5-methylaniline allows it to interact with certain enzymes and proteins in the body, resulting in a variety of biochemical and physiological effects. 2-(Cyclopropylmethoxy)-5-methylaniline is thought to interact with the enzyme acetylcholinesterase, resulting in the inhibition of the enzyme, which in turn leads to an increase in the levels of acetylcholine in the body. This can result in a variety of physiological effects, including increased alertness, improved mood, and improved cognitive function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(Cyclopropylmethoxy)-5-methylaniline are not yet fully understood. However, it is believed that 2-(Cyclopropylmethoxy)-5-methylaniline can interact with the enzyme acetylcholinesterase, resulting in the inhibition of the enzyme and an increase in the levels of acetylcholine in the body. This can lead to a variety of physiological effects, including increased alertness, improved mood, and improved cognitive function. In addition, 2-(Cyclopropylmethoxy)-5-methylaniline has been studied for its potential use in drug delivery, as it is believed to be able to increase the bioavailability of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(Cyclopropylmethoxy)-5-methylaniline in lab experiments has several advantages. 2-(Cyclopropylmethoxy)-5-methylaniline is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, 2-(Cyclopropylmethoxy)-5-methylaniline is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, there are some limitations to the use of 2-(Cyclopropylmethoxy)-5-methylaniline in laboratory experiments. For example, 2-(Cyclopropylmethoxy)-5-methylaniline is highly flammable and must be handled with care. In addition, 2-(Cyclopropylmethoxy)-5-methylaniline is a highly reactive compound and can react with other compounds, resulting in the formation of undesired byproducts.
Zukünftige Richtungen
The potential applications of 2-(Cyclopropylmethoxy)-5-methylaniline are vast and varied. Future research could explore the use of 2-(Cyclopropylmethoxy)-5-methylaniline in drug discovery and drug delivery, as well as its potential use in biomedical applications. In addition, further research could be conducted to explore the biochemical and physiological effects of 2-(Cyclopropylmethoxy)-5-methylaniline, as well as its potential interactions with other enzymes and proteins in the body. Finally, 2-(Cyclopropylmethoxy)-5-methylaniline could be explored as a potential inhibitor of other enzymes, such as proteases and phosphatases, which are involved in a variety of biochemical processes.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVZQAOWCDFVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)
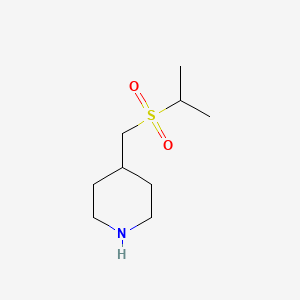
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)
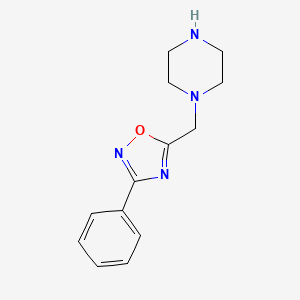
![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)
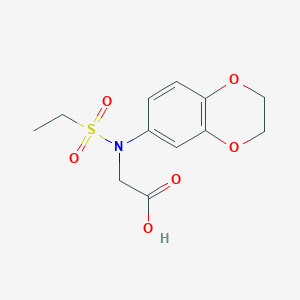

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)
![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)
